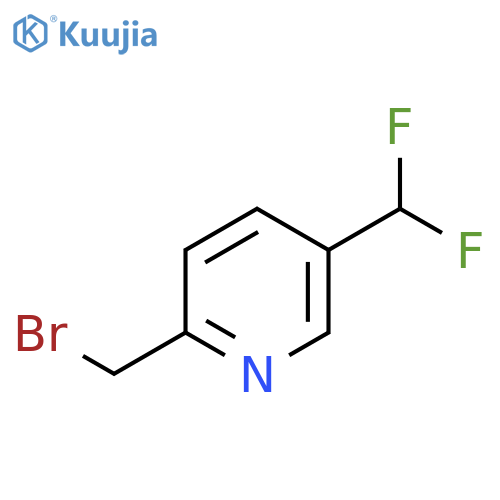Cas no 1805302-29-7 (2-(Bromomethyl)-5-(difluoromethyl)pyridine)

1805302-29-7 structure
商品名:2-(Bromomethyl)-5-(difluoromethyl)pyridine
2-(Bromomethyl)-5-(difluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-5-(difluoromethyl)pyridine
-
- インチ: 1S/C7H6BrF2N/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4,7H,3H2
- InChIKey: GATSXXIVXPNGTN-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(C(F)F)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 121
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 12.9
2-(Bromomethyl)-5-(difluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029078033-250mg |
2-(Bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 97% | 250mg |
$489.60 | 2022-04-01 | |
| Enamine | EN300-1085127-1g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 1g |
$1014.0 | 2023-10-27 | |
| Enamine | EN300-1085127-10.0g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 10g |
$7312.0 | 2023-06-10 | ||
| Enamine | EN300-1085127-2.5g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 2.5g |
$1988.0 | 2023-10-27 | |
| Enamine | EN300-1085127-10g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 10g |
$4360.0 | 2023-10-27 | |
| Enamine | EN300-1085127-0.05g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 0.05g |
$851.0 | 2023-10-27 | |
| Enamine | EN300-1085127-5.0g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 5g |
$4930.0 | 2023-06-10 | ||
| Enamine | EN300-1085127-0.5g |
2-(bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 95% | 0.5g |
$974.0 | 2023-10-27 | |
| Alichem | A029078033-500mg |
2-(Bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 97% | 500mg |
$823.15 | 2022-04-01 | |
| Alichem | A029078033-1g |
2-(Bromomethyl)-5-(difluoromethyl)pyridine |
1805302-29-7 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Bromomethyl)-5-(difluoromethyl)pyridine 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
1805302-29-7 (2-(Bromomethyl)-5-(difluoromethyl)pyridine) 関連製品
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
